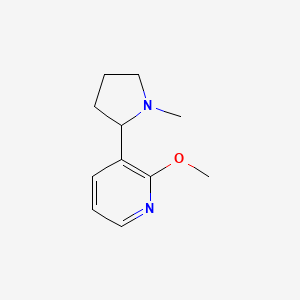
N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a triazole ring, and a chloroaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the tert-butyl group and the chloroaniline moiety. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Chloroaniline Moiety: The final step involves the coupling of the triazole intermediate with 4-chloroaniline using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted aniline derivatives
Wissenschaftliche Forschungsanwendungen
N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloroaniline moiety may enhance the compound’s binding affinity and specificity towards certain biological targets. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-fluoroaniline
- N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-bromoaniline
- N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-iodoaniline
Uniqueness
N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline is unique due to the presence of the chloroaniline moiety, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H19ClN4 |
|---|---|
Molekulargewicht |
278.78 g/mol |
IUPAC-Name |
N-[2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)ethyl]-4-chloroaniline |
InChI |
InChI=1S/C14H19ClN4/c1-14(2,3)13-17-12(18-19-13)8-9-16-11-6-4-10(15)5-7-11/h4-7,16H,8-9H2,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
IMIKMZYADJXFOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NNC(=N1)CCNC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


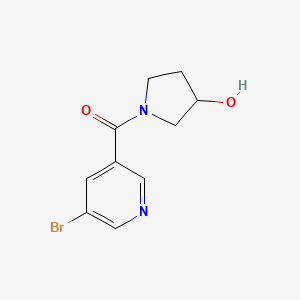


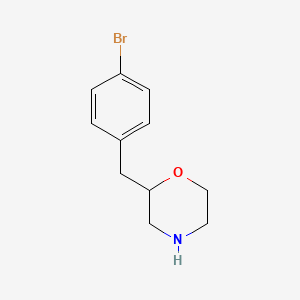

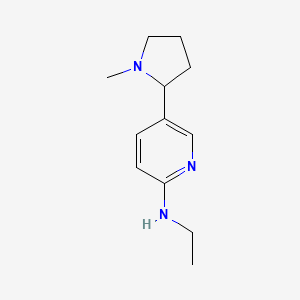
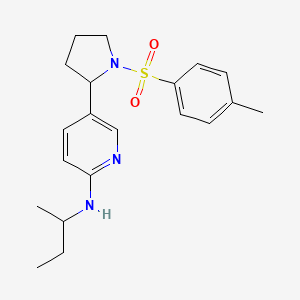
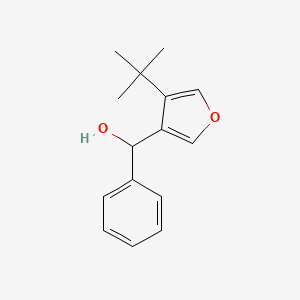

![(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate](/img/structure/B11803262.png)

![6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11803280.png)

